molecular formula C15H26N4O7S B561800 S-(N,N-Diethylcarbamoyl)glutathione CAS No. 157723-51-8

S-(N,N-Diethylcarbamoyl)glutathione

Cat. No.: B561800
CAS No.: 157723-51-8
M. Wt: 406.5 g/mol
InChI Key: WZXBYDBYBIGAQN-UWVGGRQHSA-N
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Description

S-(N,N-Diethylcarbamoyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is modified by the addition of an N,N-diethylcarbamoyl group to the thiol group of cysteine in glutathione. This modification imparts unique chemical properties, influencing its reactivity and interaction with various biological molecules .

Mechanism of Action

Target of Action

S-(N,N-Diethylcarbamoyl)glutathione, also known as carbamathione, primarily targets neurotransmitters in the brain, specifically dopamine, GABA, and glutamate . These neurotransmitters play crucial roles in various brain functions, including mood regulation, reward, and addiction processes.

Mode of Action

Carbamathione interacts with its targets by affecting their binding and release. It has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate, first increasing and then decreasing it . These changes occur concurrently and are dose-dependent .

Biochemical Pathways

The biochemical pathways affected by carbamathione are primarily those involved in neurotransmission. The compound’s effects on dopamine, GABA, and glutamate can influence various pathways in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .

Pharmacokinetics

Carbamathione is rapidly eliminated from the body, with a half-life of approximately 4 minutes in both the nucleus accumbens and medial prefrontal cortex, as well as in plasma . Despite this rapid elimination, the changes in dopamine, GABA, and glutamate levels in the brain persist for approximately two hours .

Result of Action

The result of carbamathione’s action is a significant alteration in neurotransmitter levels in the brain. Specifically, it increases dopamine levels, decreases GABA levels, and has a biphasic effect on glutamate levels . These changes can have profound effects on mood, reward processes, and potentially substance abuse dependence.

Action Environment

The action of carbamathione can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as cytochrome P450, can affect the formation and action of carbamathione . When a cytochrome P450 inhibitor was administered before dosing, no carbamathione could be detected, and no changes in neurotransmitter levels occurred . This suggests that the action of carbamathione is dependent on its formation from its pro-drug, disulfiram .

Biochemical Analysis

Biochemical Properties

S-(N,N-Diethylcarbamoyl)glutathione has been shown to affect glutamate binding . Glutamate is a crucial neurotransmitter in the brain, and its binding can influence various biochemical reactions.

Cellular Effects

The administration of this compound has been shown to increase dopamine, decrease GABA, and have a biphasic effect on glutamate in the nucleus accumbens and medial prefrontal cortex, two brain regions implicated in substance abuse dependence .

Molecular Mechanism

It is known that it affects glutamate binding . This could potentially influence various cellular processes, including enzyme activation or inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause changes in dopamine, GABA, and glutamate levels in the nucleus accumbens and medial prefrontal cortex . These changes persist for approximately two hours after administration .

Dosage Effects in Animal Models

In animal models, this compound has been administered at doses of 20, 50, and 200 mg/kg . The effects observed were dose-dependent, with increased dopamine, decreased GABA, and a biphasic effect on glutamate .

Metabolic Pathways

It is a metabolite of disulfiram, which is known to inhibit liver mitochondrial aldehyde dehydrogenase .

Transport and Distribution

It has been detected in the nucleus accumbens and medial prefrontal cortex following administration .

Subcellular Localization

Given its effects on neurotransmitter levels in specific brain regions, it may be localized to areas of the cell involved in neurotransmitter synthesis, release, or reuptake .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-(N,N-Diethylcarbamoyl)glutathione can be synthesized by reacting glutathione with N,N-diethylcarbamoyl chloride under basic conditions. The reaction typically involves dissolving glutathione in a suitable solvent such as water or methanol, followed by the addition of a base like sodium hydroxide to deprotonate the thiol group of cysteine. N,N-diethylcarbamoyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature for several hours. The product is purified by techniques such as recrystallization or chromatography .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, solvent systems, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(N,N-Diethylcarbamoyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(N,N-Diethylcarbamoyl)glutathione is unique due to the presence of the N,N-diethylcarbamoyl group, which imparts distinct chemical properties and influences its reactivity and interaction with biological molecules. This modification allows it to be used in specific research applications, particularly in studying the detoxification processes and the role of glutathione in cellular protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of S-(N,N-Diethylcarbamoyl)glutathione involves the protection of the carboxylic acid group of glutathione followed by the addition of diethylcarbamoyl chloride to the amino group. The final deprotection step yields the desired compound.", "Starting Materials": [ "Glutathione", "Diethylcarbamoyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Sodium hydroxide" ], "Reaction": [ "Glutathione is dissolved in methanol and treated with sodium bicarbonate to form the sodium salt of glutathione.", "The sodium salt of glutathione is then treated with diethylcarbamoyl chloride in chloroform to form the protected S-(N,N-Diethylcarbamoyl)glutathione.", "The protected compound is then deprotected by treating it with sodium hydroxide in methanol to yield the desired S-(N,N-Diethylcarbamoyl)glutathione." ] }

CAS No.

157723-51-8

Molecular Formula

C15H26N4O7S

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(diethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H26N4O7S/c1-3-19(4-2)15(26)27-8-10(13(23)17-7-12(21)22)18-11(20)6-5-9(16)14(24)25/h9-10H,3-8,16H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)(H,24,25)/t9-,10-/m0/s1

InChI Key

WZXBYDBYBIGAQN-UWVGGRQHSA-N

Isomeric SMILES

CCN(CC)C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

SMILES

CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Canonical SMILES

CCN(CC)C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

2-Amino-4-[1-(carboxymethyl-carbamoyl)-2-diethylcarbamoylsulfanyl-ethylcarbamoyl]butiric Acid;  L-γ-Glutamyl-S-[(diethylamino)carbonyl]-L-cysteinyl-glycine; 

Origin of Product

United States
Customer
Q & A

Q1: How does S-(N,N-Diethylcarbamoyl)glutathione (Carbamathione) interact with its target and what are the downstream effects?

A: Carbamathione has been identified as a partial non-competitive inhibitor of the N-methyl-D-aspartic acid (NMDA) glutamate receptor [, ]. While the exact mechanism of inhibition is not fully understood, this interaction could have significant implications for understanding the effects of disulfiram, its parent compound, on neurotransmission. Studies have shown that carbamathione administration can alter the levels of GABA and glutamate in the brain [, ].

Q2: What is the structural characterization of this compound (Carbamathione)?

A: While the provided abstracts do not detail spectroscopic data, this compound is formed by the conjugation of glutathione with a metabolite of disulfiram [].

    Q3: How is this compound (Carbamathione) formed in vivo and what is its metabolic fate?

    A: Carbamathione is a metabolite of disulfiram, a drug used in the treatment of alcohol abuse [, ]. Disulfiram is metabolized to diethyldithiocarbamate (DDTC) in vivo. Both disulfiram and DDTC undergo further metabolic transformations, including oxidation reactions at the sulfur and carbon atoms, ultimately leading to the formation of several glutathione conjugates []. One of these conjugates is carbamathione (this compound), identified as a major biliary metabolite in rats treated with disulfiram or DDTC [].

    Q4: What analytical methods are used to study this compound (Carbamathione)?

    A: Researchers have utilized advanced analytical techniques to study carbamathione in biological samples. One such technique is capillary electrophoresis with fluorescence detection (CE-LIF) []. This method enables the simultaneous detection of carbamathione and neurotransmitters like glutamate and GABA in brain microdialysis samples []. This approach is valuable for investigating the pharmacodynamic effects of carbamathione in vivo.

    1. Bergstrom, M. A., & Westerberg, J. (2012). Determination of GABA, glutamate and carbamathione in brain microdialysis samples by capillary electrophoresis with fluorescence detection. Electrophoresis, 33(11), 1653–1660.

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